N-[2-(1H-indol-3-yl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1H-indol-3-yl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide is a synthetic organic compound that features an indole moiety linked to a benzenesulfonamide group. The indole structure is a common motif in many biologically active molecules, making this compound of significant interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-3-yl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1H-indole-3-ethanamine and 4-(trifluoromethoxy)benzenesulfonyl chloride.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran, under basic conditions provided by a base such as triethylamine or pyridine.
Procedure: The 1H-indole-3-ethanamine is reacted with 4-(trifluoromethoxy)benzenesulfonyl chloride in the presence of the base, leading to the formation of the desired sulfonamide compound.
Industrial Production Methods
In an industrial setting, the production of this compound would follow similar synthetic routes but on a larger scale. This would involve:
Batch or Continuous Flow Reactors: Utilizing batch reactors for small to medium-scale production or continuous flow reactors for large-scale production to ensure consistent quality and yield.
Purification: The crude product would be purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-indol-3-yl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions to form oxindole derivatives.
Reduction: The sulfonamide group can be reduced to the corresponding amine under strong reducing conditions.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed for reduction.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often requiring a catalyst or elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety typically yields oxindole derivatives, while reduction of the sulfonamide group results in the corresponding amine.
Scientific Research Applications
N-[2-(1H-indol-3-yl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism by which N-[2-(1H-indol-3-yl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function.
Pathways Involved: It may affect signaling pathways related to inflammation, cell proliferation, and apoptosis, depending on the biological context.
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-indol-3-yl)ethyl]-4-methoxybenzenesulfonamide: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
N-[2-(1H-indol-3-yl)ethyl]-4-chlorobenzenesulfonamide: Contains a chlorine atom instead of a trifluoromethoxy group.
Uniqueness
N-[2-(1H-indol-3-yl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide is unique due to the presence of the trifluoromethoxy group, which can significantly influence its chemical properties and biological activity. This group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development.
By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can better explore its potential in various scientific and industrial fields.
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2O3S/c18-17(19,20)25-13-5-7-14(8-6-13)26(23,24)22-10-9-12-11-21-16-4-2-1-3-15(12)16/h1-8,11,21-22H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDTWOTFBFJMMNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.